molecular formula C16H12N4O4 B6087504 N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B6087504
M. Wt: 324.29 g/mol
InChI Key: OJBDJBJXIVMOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as MNIBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to induce the expression of certain genes that are involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to induce the expression of certain genes that are involved in the regulation of cell cycle progression and apoptosis. Additionally, N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a simple and efficient method. It is also stable and can be stored for extended periods of time. However, N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has not been extensively studied in vivo, which limits its potential applications.

Future Directions

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several potential future directions. One potential direction is to further investigate its potential applications in cancer research. N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer therapies. Another potential direction is to investigate its potential applications in other fields, such as neurodegenerative diseases or inflammation. Additionally, further research could be conducted to better understand the mechanism of action of N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and to develop more efficient synthesis methods.

Synthesis Methods

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-nitrobenzohydrazide with 5-methylisatin in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or dimethyl sulfoxide (DMSO) and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide.

Scientific Research Applications

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of cancer research. N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that plays a crucial role in preventing the development of cancer.

properties

IUPAC Name

N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-9-7-11(20(23)24)8-12-13(9)17-16(22)14(12)18-19-15(21)10-5-3-2-4-6-10/h2-8,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBDJBJXIVMOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=CC=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

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